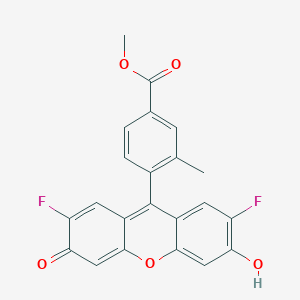

4-Carboxy-Pennsylvania Green methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Carboxy-Pennsylvania Green methyl ester is a hydrophobic building block for fluorescent molecular probes . It is a hybrid of the dyes Oregon Green and Tokyo Green . The molecular formula is C21H12F2O5 and the molecular weight is 382.31 .

Synthesis Analysis

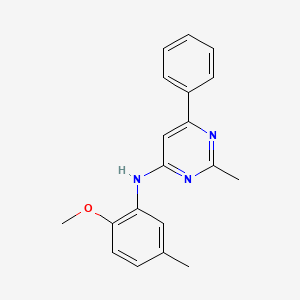

The synthesis of 4-Carboxy-Pennsylvania Green methyl ester is reported to be efficient and scalable . It was developed as an inexpensive alternative to amine-reactive single-isomer derivatives of fluorinated fluorophores, which are often very expensive . The synthesis process involves the use of bis (2,4,5-trifluorophenyl)methanone subjected to iterative nucleophilic aromatic substitution by hydroxide .Molecular Structure Analysis

The molecular structure of 4-Carboxy-Pennsylvania Green methyl ester is characterized by the presence of fluorinated fluorophores . The IUPAC name is methyl 4- (2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methylbenzoate .Chemical Reactions Analysis

The key intermediate in the synthesis of 4-Carboxy-Pennsylvania Green methyl ester is 2,7-difluoro-3,6-dihydroxyxanthen-9-one . This intermediate is prepared from bis (2,4,5-trifluorophenyl)methanone through iterative nucleophilic aromatic substitution by hydroxide .Physical And Chemical Properties Analysis

4-Carboxy-Pennsylvania Green methyl ester is a solid at room temperature . It has a molecular weight of 396.35 . As an ester, it is polar but does not have a hydrogen atom attached directly to an oxygen atom .Aplicaciones Científicas De Investigación

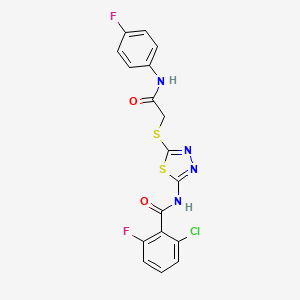

Fluorescent Molecular Probes

4-Carboxy-Pennsylvania Green methyl ester is used as a hydrophobic building block for fluorescent molecular probes . These probes are valuable tools for studies of biological systems .

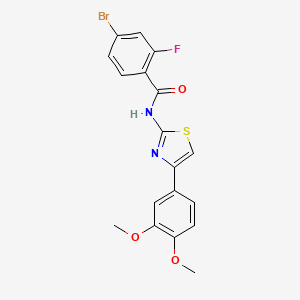

Cell Permeability

Derivatives of this hydrophobic fluorinated fluorophore, a hybrid of the dyes Oregon Green and Tokyo Green, are often cell permeable . This property enables the labeling of intracellular targets and components .

Bright Fluorescence in Acidic Cellular Compartments

The low pKa of Pennsylvania Green (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes . This enhances its utility for chemical biology investigations .

Synthesis of Amine Reactive Derivatives

4-Carboxy-Pennsylvania Green methyl ester can be converted into the amine reactive N-hydroxysuccinimidyl ester in essentially quantitative yield . This is used for the synthesis of a wide variety of fluorescent molecular probes .

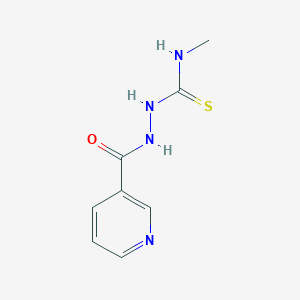

Cost-Effective Alternative

Amine-reactive single-isomer derivatives of fluorinated fluorophores are often very expensive . The practical synthesis of 4-Carboxy-Pennsylvania Green methyl ester provides an inexpensive alternative .

Large Scale Production

The synthesis process of 4-Carboxy-Pennsylvania Green methyl ester is efficient and scalable . Over 15 grams of pure 4-Carboxy-Pennsylvania Green methyl ester can be prepared in 28% overall yield without requiring chromatography .

Propiedades

IUPAC Name |

methyl 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZLMQCYZDHMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carboxy-Pennsylvania Green methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-3-nitro-4-(piperidin-1-yl)benzene-1-sulfonamide](/img/structure/B2906249.png)

![3-[[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2906253.png)

![1-(4-fluorophenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906261.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)

![(2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-fluorophenyl)ethanamide](/img/structure/B2906266.png)

![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)